molecular formula C18H17NO4 B12603609 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid CAS No. 649773-70-6

3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid

Cat. No.: B12603609
CAS No.: 649773-70-6
M. Wt: 311.3 g/mol
InChI Key: QECDUYKSUUZIFR-UHFFFAOYSA-N
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Description

The compound 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid (CAS: 649773-70-6, InChIKey: QECDUYKSUUZIFR-UHFFFAOYSA-N) is a benzoic acid derivative featuring an acetamido linker and a 2,3-dihydro-1H-inden-5-yloxy substituent . Its molecular formula, C₁₈H₁₇NO₄ (MW: 311.33), suggests moderate lipophilicity due to the indenyl group, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

649773-70-6

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H17NO4/c20-17(19-15-6-2-5-14(9-15)18(21)22)11-23-16-8-7-12-3-1-4-13(12)10-16/h2,5-10H,1,3-4,11H2,(H,19,20)(H,21,22)

InChI Key

QECDUYKSUUZIFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 2,3-Dihydro-1H-inden-5-ol: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a suitable reducing agent such as sodium borohydride.

    Formation of 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid: The 2,3-dihydro-1H-inden-5-ol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage.

    Amidation Reaction: The resulting 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that compounds with similar structures can inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
MCF-715.0Apoptosis induction
HCT11620.5Cell cycle arrest at G2/M

Anti-inflammatory Properties

The compound's benzoic acid derivative structure suggests potential anti-inflammatory activities. Studies have shown that compounds with similar functionalities can inhibit pro-inflammatory cytokines, which are pivotal in inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In vitro assays demonstrated that the compound could reduce the levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory disorders .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15075
IL-620090

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening
Screening against common bacterial strains revealed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be between 50 to 100 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Mechanism of Action

The mechanism of action of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Variations on the Aromatic Ring

Several analogs modify the aromatic substituents while retaining the benzoic acid-acetamido scaffold:

  • Benzoic acid, 3-[[(4-ethylphenoxy)acetyl]amino] (CAS: 649773-69-3): Features a simpler ethylphenoxy group, reducing molecular complexity but possibly diminishing target affinity .

Structural Impact: The indenyl group in the target compound introduces a bicyclic structure, which may enhance rigidity and π-π stacking interactions compared to monocyclic analogs.

2.2 Linker and Functional Group Modifications
  • 2-[2-(2,3-Dihydro-1H-inden-5-yl)acetamido]acetic acid (C₁₃H₁₅NO₃, MW: 233.11): Replaces the benzoic acid with a shorter acetic acid chain, reducing acidity and hydrogen-bonding capacity .
  • 3-[(2,3-Dihydro-1H-inden-5-yl)carbamamido]-4-methylbenzoic acid (Compound ID: Y207-1902): Substitutes the acetamido linker with a carbamate group, altering electronic properties and stability .
2.4 Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents Potential Impact
Target Compound C₁₈H₁₇NO₄ 311.33 Indenyloxy, benzoic acid High rigidity, moderate lipophilicity
3-(2-(4-Isopropyl-3-methylphenoxy)acetamido)benzoic acid C₁₉H₂₁NO₄ 327.38 Branched alkylphenoxy Increased hydrophobicity
2-[2-(2,3-Dihydro-1H-inden-5-yl)acetamido]acetic acid C₁₃H₁₅NO₃ 233.11 Acetic acid linker Reduced acidity, lower molecular weight

Key Research Findings

  • Synthetic Versatility : The benzoic acid-acetamido scaffold is amenable to diverse substitutions, enabling optimization for specific applications (e.g., anti-TB agents, corrosion inhibitors) .
  • Electronic Effects: The NHCOCH₃ group in acetamido derivatives is less electron-donating than NH₂, reducing coordination with metal ions in hydrazine complexes . This property differentiates the target compound from amino-substituted analogs like 2-[(2,3-dihydro-1H-inden-5-yl)amino]-4-nitrobenzoic acid (CAS: 195379-34-1) .
  • Steric and Hydrophobic Contributions: The indenyl group’s bicyclic structure may improve binding selectivity in biological systems compared to simpler phenyl or alkylphenoxy groups .

Biological Activity

3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can be described as follows:

  • Molecular Formula: C17H19NO4
  • Molecular Weight: 301.34 g/mol
  • IUPAC Name: 3-{2-[(2,3-dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid

This compound features a benzoic acid moiety linked to an acetamido group and a substituted indene derivative, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that benzoic acid derivatives can act as inhibitors of various enzymes. For instance, studies have shown that certain benzoic acid derivatives enhance the activity of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways . The ability of these compounds to modulate proteolysis suggests potential applications in age-related diseases where protein homeostasis is disrupted.

2. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in benzoic acid derivatives often correlates with enhanced antioxidant activity .

3. Anti-inflammatory Effects

The compound's structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit anti-inflammatory properties. In vitro studies have indicated that some benzoic acid derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .

4. Antimicrobial Activity

Several studies have reported antimicrobial effects associated with benzoic acid derivatives. These compounds have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in treating infections .

Case Studies and Research Findings

A comprehensive review of literature reveals several significant findings related to the biological activity of compounds similar to 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid:

StudyFindings
Demonstrated activation of cathepsins B and L by certain benzoic acid derivatives, suggesting potential for modulating protein degradation pathways.
Investigated the analgesic effects of related compounds, showing significant reduction in pain responses in animal models compared to control groups.
Explored the neuroprotective effects of benzoic acid derivatives in models of ischemia, highlighting their potential in treating neurodegenerative conditions.

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